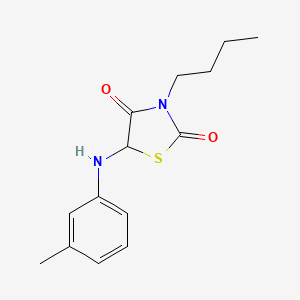
3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidine motifs, such as 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .
Synthesis Analysis
The synthesis of 3-m-tolyl-5-arylidene-2,4-thiazolidinediones (TZDs) derivatives, which include this compound, has been reported using morpholine as a catalyst . The structures of these synthesized molecules were confirmed by their spectral IR, 1H NMR, and 13C NMR data .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS, containing one nitrogen and one sulfur atom . The specific molecular structure of this compound is not explicitly mentioned in the search results.Chemical Reactions Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .Scientific Research Applications
Synthesis and Derivatives
Thiazolidine-2,4-dione derivatives are synthesized through various chemical reactions, showcasing their versatility and potential for generating pharmacologically active compounds. For example, a study described the synthesis of 5-arylidene-2,4-thiazolidinedione esters, highlighting the scaffold's significance in potential interventional agents for diverse diseases (Tshiluka et al., 2021). Another report focused on synthesizing a novel thiazolidine-2,4-dione derivative through alkylation and Knoevenagel condensation, emphasizing its utility in medicinal chemistry (Holota et al., 2022).
Anticancer Activity
Thiazolidine-2,4-diones have demonstrated anticancer activities across various models. A particular study identified 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways, indicating its potential as a novel dual signaling pathway inhibitor and anticancer agent (Li et al., 2010). Another investigation synthesized and evaluated the antiproliferative activity of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones against human cancer cell lines, further supporting the class's anticancer potential (Chandrappa et al., 2008).
Antimicrobial and Antioxidant Properties
Thiazolidine-2,4-dione derivatives have also shown promising antimicrobial and antioxidant properties. For instance, a study on the radical scavenging capacities of some thiazolidine-2,4-dione derivatives reported that certain compounds exhibited strong DPPH radical scavenger capacity, highlighting their potential antioxidant applications (Bozdağ‐Dündar et al., 2009). Moreover, a design and molecular docking analysis of thiazolidine-2,4-dione molecules suggested their antimicrobial and antiproliferative potential, underscoring the utility of this scaffold in developing new therapeutic agents (Kumar et al., 2022).
Mechanism of Action
Target of Action
The primary target of 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione is the peroxisome proliferator-activated receptor-γ (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
This compound interacts with its target, PPARγ, by binding to it . This binding improves insulin resistance, thereby exhibiting hypoglycemic activity . The compound’s antimicrobial action is achieved by inhibiting cytoplasmic Mur ligases .
Biochemical Pathways
The compound affects the biochemical pathway involving PPARγ. By binding to PPARγ, it influences the regulation of different physiological processes . It also impacts the pathways involved in antimicrobial action by inhibiting cytoplasmic Mur ligases .
Result of Action
The binding of this compound to PPARγ improves insulin resistance, leading to hypoglycemic activity . This makes it a potential candidate for the treatment of type 2 diabetes . Additionally, its antimicrobial action results from the inhibition of cytoplasmic Mur ligases .
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione are largely attributed to its interactions with various biomolecules. For instance, it has been found to interact with peroxisome proliferator-activated receptor-γ (PPARγ), a key regulator of lipid metabolism and glucose homeostasis . The binding of this compound to PPARγ can stimulate peripheral adiposities to increase their uptake of free fatty acids, leading to a reduction in the fat stored in muscles, liver, and visceral fat deposits .
Cellular Effects
In terms of cellular effects, this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its interaction with PPARγ can modulate the expression of genes involved in lipid metabolism and glucose homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its binding to PPARγ, for instance, can lead to conformational changes that affect the receptor’s activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can vary over time, potentially due to factors such as its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its interaction with PPARγ, it is likely involved in lipid metabolism and glucose homeostasis .
Properties
IUPAC Name |
3-butyl-5-(3-methylanilino)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-3-4-8-16-13(17)12(19-14(16)18)15-11-7-5-6-10(2)9-11/h5-7,9,12,15H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSMLMDZUGXUEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
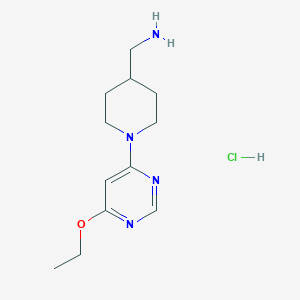
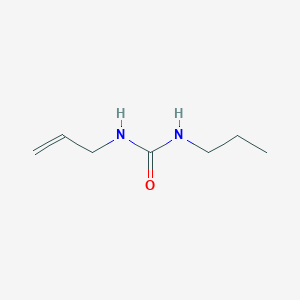

![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2368765.png)
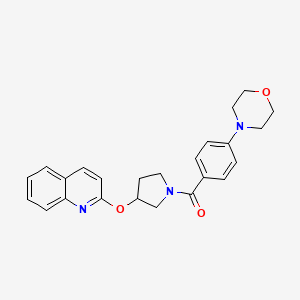
![N-(2,4-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2368768.png)
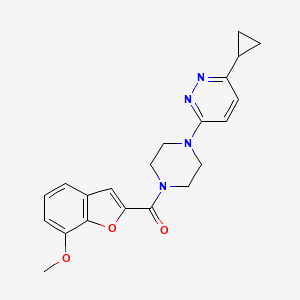

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2368774.png)

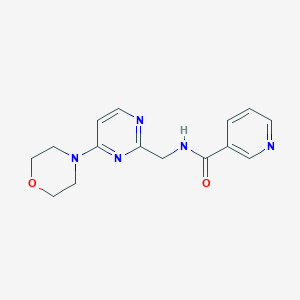

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2368779.png)
![6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2368780.png)
